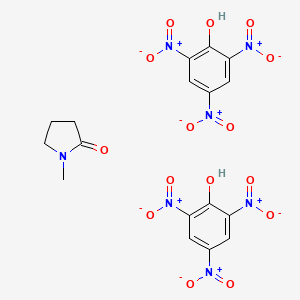

1-Methylpyrrolidin-2-one;2,4,6-trinitrophenol

Description

1-Methylpyrrolidin-2-one;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 1-Methylpyrrolidin-2-one and 2,4,6-trinitrophenol It is widely used as a solvent in various industrial applications

Properties

CAS No. |

61727-04-6 |

|---|---|

Molecular Formula |

C17H15N7O15 |

Molecular Weight |

557.3 g/mol |

IUPAC Name |

1-methylpyrrolidin-2-one;2,4,6-trinitrophenol |

InChI |

InChI=1S/2C6H3N3O7.C5H9NO/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-4-2-3-5(6)7/h2*1-2,10H;2-4H2,1H3 |

InChI Key |

ROOUWNDZACBBKA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

1-Methylpyrrolidin-2-one: 1-Methylpyrrolidin-2-one is produced industrially by treating gamma-butyrolactone with methylamine, resulting in an ester-to-amide conversion . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .

2,4,6-Trinitrophenol: 2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process due to the highly explosive nature of the compound.

Chemical Reactions Analysis

1-Methylpyrrolidin-2-one: 1-Methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylsuccinimide.

Reduction: It can be reduced to form N-methylpyrrolidine.

Substitution: It can undergo nucleophilic substitution reactions with halides to form N-alkylated products.

2,4,6-Trinitrophenol: 2,4,6-Trinitrophenol undergoes several types of reactions:

Reduction: It can be reduced to form picramic acid.

Substitution: It can undergo electrophilic substitution reactions to form various nitro derivatives.

Complexation: It can form complexes with metals, which are often used in analytical chemistry.

Scientific Research Applications

1-Methylpyrrolidin-2-one: 1-Methylpyrrolidin-2-one is used in various scientific research applications due to its excellent solvency properties. It is used as a solvent for the chemical functionalization of graphene sheets by solvothermal reduction of graphene oxide . It is also used in the pharmaceutical industry for drug formulation and in the production of lithium-ion batteries as a solvent for electrode preparation .

2,4,6-Trinitrophenol: 2,4,6-Trinitrophenol has been used historically in munitions due to its explosive properties. It is also used as a dye and in analytical chemistry for the detection of metals through complexation reactions.

Mechanism of Action

1-Methylpyrrolidin-2-one: The mechanism of action of 1-Methylpyrrolidin-2-one primarily involves its role as a solvent. It interacts with various solutes through dipole-dipole interactions and hydrogen bonding, facilitating the dissolution and reaction of solutes in various chemical processes .

2,4,6-Trinitrophenol: The mechanism of action of 2,4,6-Trinitrophenol as an explosive involves the rapid decomposition of the compound upon initiation, releasing a large amount of energy in the form of heat and gas. This rapid decomposition is due to the presence of nitro groups, which are highly reactive and release nitrogen gas upon decomposition.

Comparison with Similar Compounds

1-Methylpyrrolidin-2-one: Similar compounds to 1-Methylpyrrolidin-2-one include dimethylformamide and dimethyl sulfoxide, which are also dipolar aprotic solvents. 1-Methylpyrrolidin-2-one is unique in its ability to dissolve a wide range of polymers and its use in lithium-ion battery production .

2,4,6-Trinitrophenol: Similar compounds to 2,4,6-Trinitrophenol include trinitrotoluene (TNT) and nitroglycerin, which are also explosives. 2,4,6-Trinitrophenol is unique in its historical use as both an explosive and a dye.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.